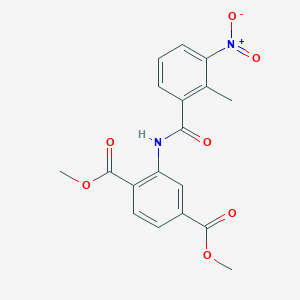
Dimethyl 2-((2-methyl-3-nitrobenzoyl)amino)terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-((2-methyl-3-nitrobenzoyl)amino)terephthalate is an organic compound with the molecular formula C18H16N2O7. It is a derivative of terephthalic acid and contains both nitro and methyl groups on the benzoyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-((2-methyl-3-nitrobenzoyl)amino)terephthalate typically involves the reaction of dimethyl terephthalate with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-((2-methyl-3-nitrobenzoyl)amino)terephthalate can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: Dimethyl 2-((2-methyl-3-aminobenzoyl)amino)terephthalate.
Substitution: Various substituted terephthalate derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-((2-methyl-3-nitrobenzoyl)amino)terephthalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of dimethyl 2-((2-methyl-3-nitrobenzoyl)amino)terephthalate is not fully understood. it is believed to interact with specific molecular targets through its nitro and ester functional groups. These interactions may involve the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-((2-nitrobenzoyl)amino)terephthalate
- Dimethyl 2-((4-methyl-3-nitrobenzoyl)amino)terephthalate
- Dimethyl 2-((2-(acetyloxy)benzoyl)amino)terephthalate
Uniqueness
Dimethyl 2-((2-methyl-3-nitrobenzoyl)amino)terephthalate is unique due to the presence of both a methyl and a nitro group on the benzoyl moiety. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H16N2O7 |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
dimethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H16N2O7/c1-10-12(5-4-6-15(10)20(24)25)16(21)19-14-9-11(17(22)26-2)7-8-13(14)18(23)27-3/h4-9H,1-3H3,(H,19,21) |
InChI Key |
SNGUEEWWFIOXRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















